molecular formula C12H13ClO B13627581 2-(3-Chlorophenyl)cyclohexan-1-one CAS No. 32248-31-0

2-(3-Chlorophenyl)cyclohexan-1-one

Cat. No.: B13627581
CAS No.: 32248-31-0
M. Wt: 208.68 g/mol
InChI Key: LOFSEBDMJIXGCJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-chlorophenyl group at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product.

Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol, which is then oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclohexan-1-one
  • 2-(4-Chlorophenyl)cyclohexan-1-one
  • 2-(3-Fluorophenyl)cyclohexan-1-one

Uniqueness

2-(3-Chlorophenyl)cyclohexan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Biological Activity

2-(3-Chlorophenyl)cyclohexan-1-one, a compound with potential pharmacological properties, has garnered attention in medicinal chemistry. Its structure includes a cyclohexanone core substituted with a chlorophenyl group, which influences its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClO. The presence of the chlorine atom on the phenyl ring is significant as it affects the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at certain receptors, modulating physiological responses. The specific pathways involved depend on the context of use and the structural characteristics of the compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Analgesic Properties : Studies have suggested that this compound may possess analgesic effects similar to those observed in other cyclohexanone derivatives .
  • Neurotransmitter Modulation : It has been investigated for its potential to modulate neurotransmitter systems, which could have implications for treating conditions like depression or anxiety .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to substantiate these findings.

Case Study 1: Analgesic Effects

A study examined the analgesic effects of various cyclohexanone derivatives, including this compound. The results indicated that this compound could reduce pain responses in animal models, suggesting its potential as a therapeutic agent for pain management .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of this compound with serotonin receptors. The findings revealed that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects observed in behavioral assays .

Comparative Analysis

To understand how this compound compares to similar compounds, a table summarizing key features and activities is presented below:

Compound NameStructurePrimary ActivityNotable Effects
This compoundStructureAnalgesic, Neurotransmitter ModulatorPain relief, Potential antidepressant
2-(4-Chlorophenyl)cyclohexan-1-oneStructureAnalgesicSimilar analgesic effects but different receptor interactions
2-(3-Fluorophenyl)cyclohexan-1-oneStructureAntimicrobialExhibits antibacterial properties not seen in chlorinated analogs

Properties

CAS No.

32248-31-0

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

2-(3-chlorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2

InChI Key

LOFSEBDMJIXGCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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